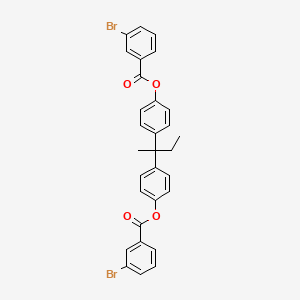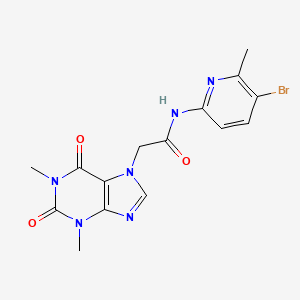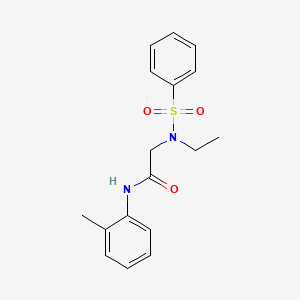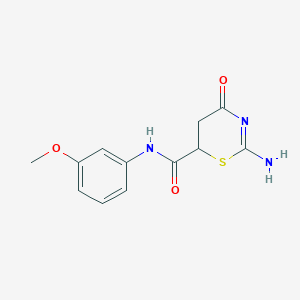
2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate), also known as BDPB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BDPB is a halogenated benzene derivative that is commonly used as a crosslinker in the synthesis of polymers and other organic compounds.
作用机制
2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) acts as a crosslinker by forming covalent bonds between polymer chains. The bromine atoms in 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) are highly reactive and can undergo nucleophilic substitution reactions with various functional groups on the polymer chains. This results in the formation of a three-dimensional network of polymers that exhibit enhanced mechanical and thermal properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate). However, studies have shown that 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) is non-toxic and does not exhibit any significant cytotoxicity or genotoxicity. 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) has also been shown to be biocompatible, making it a suitable candidate for use in biomedical applications.
实验室实验的优点和局限性
One of the main advantages of using 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) as a crosslinker is its high reactivity and selectivity towards nucleophilic functional groups. This allows for precise control over the crosslinking process and the formation of well-defined polymer networks. However, the use of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) can be limited by its high cost and the need for specialized equipment and expertise.
未来方向
There are numerous future directions for the research and development of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate). One potential area of research is the optimization of the synthesis method to reduce the cost and increase the yield of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate). Another area of research is the development of new applications for 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) in the fields of biomedicine, energy storage, and environmental remediation. Additionally, further studies are needed to investigate the long-term effects of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) on human health and the environment.
In conclusion, 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) is a unique chemical compound that has found numerous applications in scientific research, particularly in the field of polymer chemistry. Its high reactivity and selectivity towards nucleophilic functional groups make it a popular choice for the synthesis of advanced materials. However, further research is needed to fully understand the biochemical and physiological effects of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) and to explore new applications for this compound.
合成方法
The synthesis of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) involves the reaction between 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) and a suitable nucleophile. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid that is soluble in common organic solvents.
科学研究应用
2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) has found numerous applications in scientific research, particularly in the field of polymer chemistry. Its ability to crosslink polymers has made it a popular choice for the synthesis of advanced materials such as hydrogels, nanocomposites, and conductive polymers. 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) has also been used in the development of drug delivery systems and as a component in the fabrication of sensors and electronic devices.
属性
IUPAC Name |
[4-[2-[4-(3-bromobenzoyl)oxyphenyl]butan-2-yl]phenyl] 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24Br2O4/c1-3-30(2,22-10-14-26(15-11-22)35-28(33)20-6-4-8-24(31)18-20)23-12-16-27(17-13-23)36-29(34)21-7-5-9-25(32)19-21/h4-19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRLXYSXYHXTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Br2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[2-[4-(3-Bromobenzoyl)oxyphenyl]butan-2-yl]phenyl] 3-bromobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride](/img/structure/B5201827.png)
![5-fluoro-N,N-dimethyl-2-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5201839.png)
![4-{[3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B5201847.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B5201857.png)
![N-{1-[1-(4-isopropoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5201861.png)
![4-(2-phenylethyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5201866.png)
![2-[3-(2-furyl)-2-methyl-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5201874.png)


![11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5201910.png)
![6-methyl-2-[(4-methylbenzoyl)amino]-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5201914.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5201930.png)
![5-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-(methylthio)pyrimidine trifluoroacetate](/img/structure/B5201933.png)
